molecular formula C10H12ClN3O2 B4687135 N-(5-CHLORO-2-METHYLPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE CAS No. 924871-20-5

N-(5-CHLORO-2-METHYLPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE

Cat. No.: B4687135
CAS No.: 924871-20-5
M. Wt: 241.67 g/mol
InChI Key: UPDYQGCBAWIVOK-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-[(Z)-N’-hydroxycarbamimidoyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorinated aromatic ring, a methyl group, and a hydroxycarbamimidoyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[(Z)-N’-hydroxycarbamimidoyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and glyoxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Formation of Intermediate: The initial reaction forms an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N-(5-chloro-2-methylphenyl)-2-[(Z)-N’-hydroxycarbamimidoyl]acetamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent temperature and pressure control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[(Z)-N’-hydroxycarbamimidoyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorinated aromatic ring allows for substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[(Z)-N’-hydroxycarbamimidoyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(Z)-N’-hydroxycarbamimidoyl]acetamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-methylphenyl)acetamide: Lacks the hydroxycarbamimidoyl group.

    N-(2-Methylphenyl)-2-[(Z)-N’-hydroxycarbamimidoyl]acetamide: Lacks the chlorine atom.

Uniqueness

N-(5-chloro-2-methylphenyl)-2-[(Z)-N’-hydroxycarbamimidoyl]acetamide is unique due to the presence of both the chlorinated aromatic ring and the hydroxycarbamimidoyl moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3Z)-3-amino-N-(5-chloro-2-methylphenyl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-6-2-3-7(11)4-8(6)13-10(15)5-9(12)14-16/h2-4,16H,5H2,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDYQGCBAWIVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001175846
Record name N-(5-Chloro-2-methylphenyl)-3-(hydroxyamino)-3-iminopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-20-5
Record name N-(5-Chloro-2-methylphenyl)-3-(hydroxyamino)-3-iminopropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924871-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-2-methylphenyl)-3-(hydroxyamino)-3-iminopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-CHLORO-2-METHYLPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE
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N-(5-CHLORO-2-METHYLPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE
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N-(5-CHLORO-2-METHYLPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE
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N-(5-CHLORO-2-METHYLPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE
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N-(5-CHLORO-2-METHYLPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE
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N-(5-CHLORO-2-METHYLPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE

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